

Application Notes and Protocols for Neodymium(III) Trifluoromethanesulfonate Catalyzed Reactions

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Compound of Interest

Compound Name: Neodymium(III)
trifluoromethanesulfonate

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This document provides detailed application notes and experimental protocols for organic reactions catalyzed by **Neodymium(III) trifluoromethanesulfonate**, a water-tolerant Lewis acid catalyst. The protocols outlined below are designed to be a practical guide for laboratory use, with a focus on reproducibility and clarity.

Introduction

Neodymium(III) trifluoromethanesulfonate, $\text{Nd}(\text{OTf})_3$, is a powerful and versatile Lewis acid catalyst employed in a variety of organic transformations. Its tolerance to aqueous media, recyclability, and high catalytic activity make it an attractive alternative to traditional Lewis acids, aligning with the principles of green chemistry.^[1] This document details the experimental setup for four key reactions catalyzed by $\text{Nd}(\text{OTf})_3$: Friedel-Crafts acylation, synthesis of phenanthrene derivatives via intramolecular hydroarylation, the Mukaiyama aldol reaction, and esterification.

Application Note 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals.[2]

Neodymium(III) trifluoromethanesulfonate efficiently catalyzes the acylation of electron-rich aromatic compounds like anisole with acid anhydrides.

Experimental Protocol

Reaction: Acylation of Anisole with Acetic Anhydride

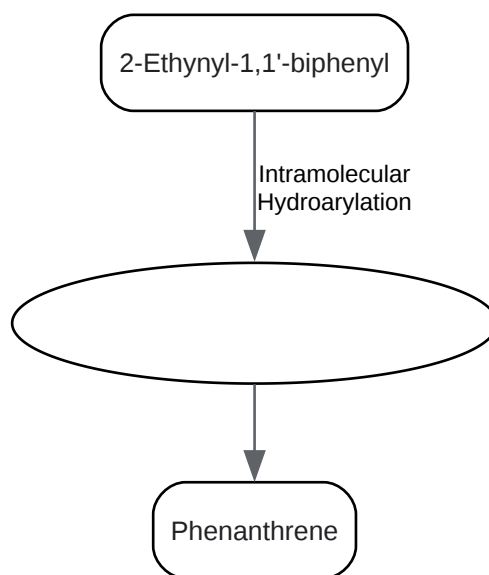
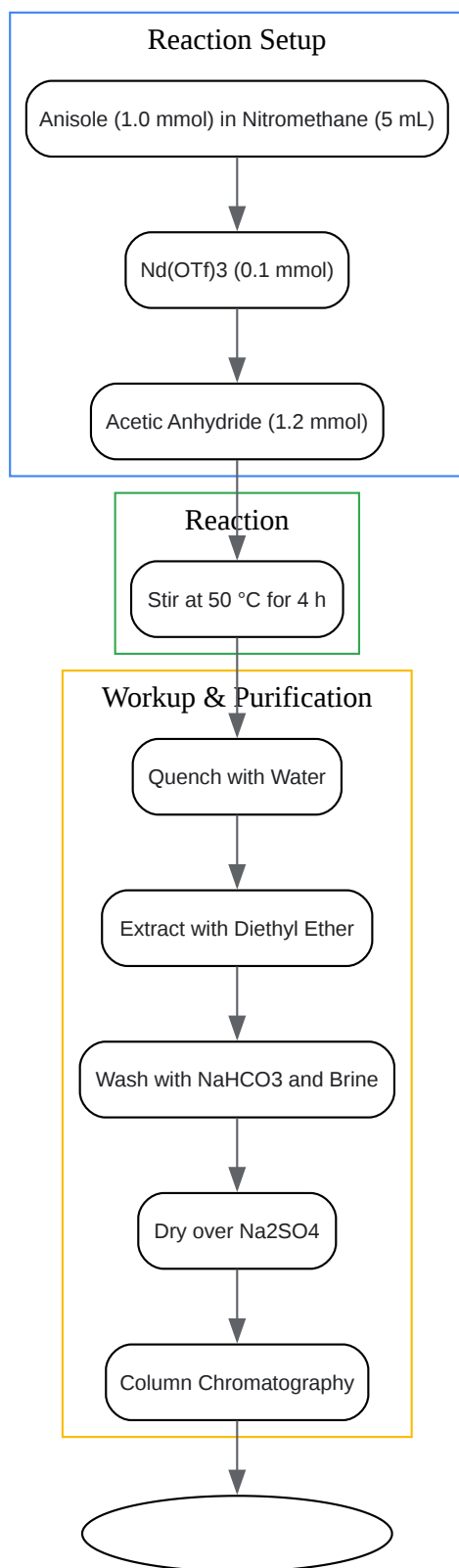
Procedure:

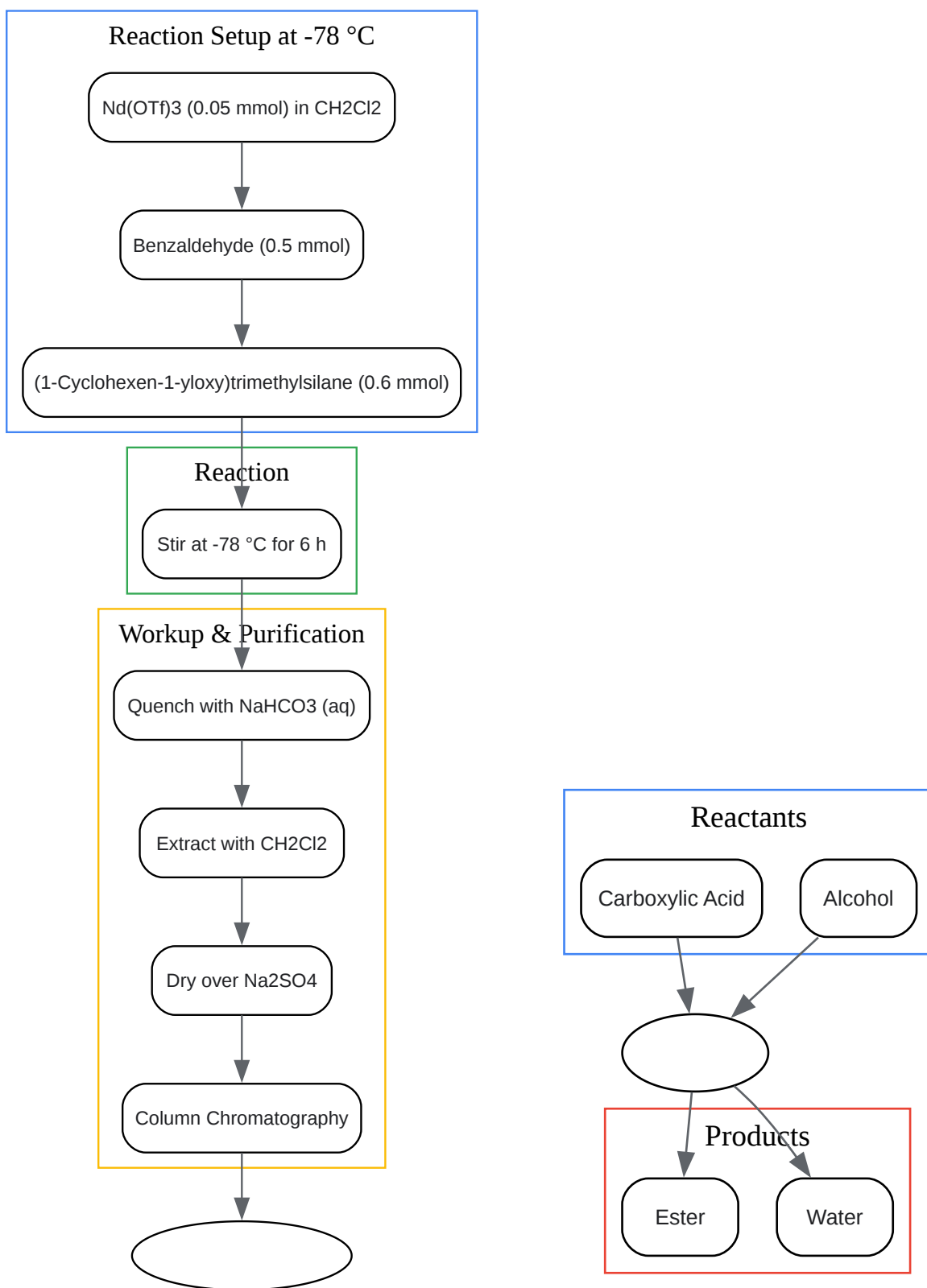
- To a stirred solution of anisole (1.0 mmol) in nitromethane (5 mL) was added **Neodymium(III) trifluoromethanesulfonate** (0.1 mmol, 10 mol%).
- Acetic anhydride (1.2 mmol) was then added to the mixture.
- The reaction mixture was stirred at 50 °C for 4 hours.
- Upon completion, the reaction was quenched with water (10 mL) and the product was extracted with diethyl ether (3 x 15 mL).
- The combined organic layers were washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
- The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.

Data Presentation

Entry	Substrate	Acylating Agent	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Anisole	Acetic Anhydride	10	Nitromethane	50	4	92
2	Veratrole	Acetic Anhydride	10	Nitromethane	50	5	95
3	Thioanisole	Acetic Anhydride	10	Nitromethane	50	4	88

Experimental Workflow





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References

- 1. Chiral N,N'-dioxide-In(OTf)₃-catalyzed asymmetric vinylogous Mukaiyama aldol reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ijcps.org [ijcps.org]
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